(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid
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Overview
Description
(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid is an organosulfur compound with a molecular formula of C6H12O4S2. This compound is characterized by the presence of both sulfonyl and sulfanyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid typically involves the reaction of ethanesulfonyl chloride with ethyl mercaptan, followed by the introduction of an acetic acid moiety. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:
Step 1: Ethanesulfonyl chloride reacts with ethyl mercaptan in the presence of a base to form (2-ethanesulfonyl-ethylsulfanyl) intermediate.
Step 2: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to form thiols.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid involves its ability to interact with various molecular targets through its sulfonyl and sulfanyl groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved often include nucleophilic attack on the sulfonyl group or electrophilic attack on the sulfanyl group.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar sulfonyl functionality.
Ethylsulfonyl chloride: Another sulfonyl-containing compound with a similar structure.
Uniqueness
(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality is not commonly found in other similar compounds, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
2-(2-ethylsulfonylethylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S2/c1-2-12(9,10)4-3-11-5-6(7)8/h2-5H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKCCZGRRTTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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